Clozapine-d4

Catalog No.
S885836
CAS No.
204395-52-8
M.F
C18H19ClN4
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clozapine-d4

CAS Number

204395-52-8

Product Name

Clozapine-d4

IUPAC Name

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2

InChI Key

QZUDBNBUXVUHMW-MKQHWYKPSA-N

SMILES

Array

Synonyms

HF 1854-d4; Azaleptin-d4; Fazaclo-d4; Iprox-d4; Sizopin-d4

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]

Clozapine-d4 is intended for use as an internal standard for the quantification of clozapine by GC- or LC-MS. Clozapine is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 180 nM). It also binds to 5-HT2A, 5-HT2C, 5-HT3, 5-HT6 and 5-HT7 receptors (Kis = 3.3, 13, 110, 4, and 21 nM, respectively), as well as the histamine H1 and α1-adrenergic receptors (Kis = 2.1 and 23 nM, respectively). It does not bind to the 5-HT1B receptor and has a lower affinity for dopamine receptors (Kis = 540, 150, and 360 nM for D1-3, respectively). Clozapine induces the release of glutamate and D-serine, an agonist at the glycine site of the NMDA receptor, from astrocytes, and reduces the expression of astrocytic glutamate transporters. It reverses locomotor hyperactivity and deficits in prepulse inhibition of acoustic startle in a rat neonatal ventral hippocampal ibotenic lesion model of schizophrenia when administered at a dose of 2.5 mg/kg per day. Formulations containing clozapine have been used in the treatment of schizophrenia.
Clozapine-d4 is the labelled analogue of Clozapine, an antipsychotic.

Clozapine-d4 is a stable, isotopically labeled form of the atypical antipsychotic drug, clozapine. With four deuterium atoms replacing hydrogen atoms on the N-methyl group, it serves as the 'gold standard' internal standard for quantitative analysis by isotope dilution mass spectrometry. [1] Its primary procurement driver is its essential role in high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, which are critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic toxicology. [2]

Substituting Clozapine-d4 with unlabeled clozapine is fundamentally unworkable for its intended use; the unlabeled compound is the target analyte, not the standard. Using a different, non-isotopic compound (a structural analog) as an internal standard is a high-risk compromise that introduces variability in extraction recovery, chromatographic behavior, and ionization efficiency. [1] Such substitutions can lead to significant quantification errors because the analog standard cannot adequately compensate for matrix effects, a critical failure in regulated bioanalysis where accuracy is paramount. [2]

Unambiguous Mass-Spectrometric Resolution from Unlabeled Analyte

Clozapine-d4 provides a distinct mass shift that prevents signal overlap with the unlabeled analyte during mass spectrometric detection. In a typical LC-MS/MS method, the precursor to product ion transition for Clozapine-d4 (m/z 331 → 272) is clearly resolved from that of clozapine (m/z 327 → 270). [1] This 4 Dalton mass difference is fundamental to its function, enabling the instrument to differentiate the internal standard from the target compound with high specificity.

Evidence DimensionMass-to-charge ratio (m/z) of precursor ion
Target Compound Datam/z 331
Comparator Or BaselineUnlabeled Clozapine: m/z 327
Quantified Difference+4 Da
ConditionsPositive electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This mass difference is the absolute requirement for isotope dilution analysis, preventing isobaric interference and ensuring the analytical signal for the standard is not contaminated by the analyte.

Identical Chromatographic Behavior for Accurate Matrix Effect Correction

As a stable isotope-labeled analog, Clozapine-d4 is designed to co-elute precisely with unlabeled clozapine under typical reversed-phase HPLC or UPLC conditions. This identical chromatographic behavior is critical, as it ensures both the analyte and the internal standard experience the exact same sample matrix effects (e.g., ion suppression or enhancement) at the point of ionization. [1] This co-elution allows the internal standard to accurately normalize for signal variations, a capability that structurally different standards cannot guarantee.

Evidence DimensionChromatographic Retention Time
Target Compound DataEffectively identical to the analyte
Comparator Or BaselineUnlabeled Clozapine
Quantified DifferenceNear-zero deviation
ConditionsReversed-phase liquid chromatography coupled with mass spectrometry.

Co-elution is essential for correcting analytical variability during sample processing and analysis, which directly translates to higher accuracy and precision in final concentration measurements.

Enabling High Assay Precision and Accuracy in Complex Biological Matrices

The use of Clozapine-d4 as an internal standard facilitates the development of highly precise and accurate bioanalytical methods that meet stringent regulatory guidelines. In a validated LC-MS/MS method for human plasma, the use of a deuterated internal standard enabled the achievement of inter-batch precision with a coefficient of variation (%RSD) of 3.5% at the lower limit of quantitation (0.01 mg/L). [1] The accuracy was reported as 95%-104% of nominal concentrations. Such performance is critical for reliable therapeutic drug monitoring.

Evidence DimensionInter-batch Precision (%RSD) and Accuracy
Target Compound DataPrecision: 3.5% RSD; Accuracy: 95-104%
Comparator Or BaselineRegulatory guideline acceptance criteria (typically <15% RSD and 85-115% accuracy)
Quantified DifferenceMethod performance is well within accepted regulatory limits.
ConditionsValidated LC-MS/MS assay in human plasma.

Procuring a high-purity, reliable deuterated standard is a prerequisite for developing and validating bioanalytical methods that can pass regulatory scrutiny and provide dependable data for clinical decisions.

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

For clinical labs performing TDM, Clozapine-d4 is essential for developing robust LC-MS/MS assays to accurately measure clozapine levels in patient plasma or serum. The ability to achieve high precision and accuracy, as demonstrated in validated methods, ensures reliable data for dose adjustments, which is critical for patient safety and treatment efficacy. [1]

Regulated Pharmacokinetic (PK) and Bioequivalence (BE) Studies

In pharmaceutical development and clinical trials, regulatory bodies require validated bioanalytical methods. Using Clozapine-d4 as the internal standard is the industry-standard approach to meet these stringent requirements for accuracy and reproducibility in PK and BE studies. [2]

Forensic Toxicology and Post-Mortem Analysis

The unambiguous identification and quantification enabled by Clozapine-d4 are critical in forensic contexts. Its use in LC-MS/MS methods provides the high degree of legal and scientific certainty required when analyzing clozapine in complex matrices for medico-legal investigations. [3]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.1549313 Da

Monoisotopic Mass

330.1549313 Da

Heavy Atom Count

23

Tag

Clozapine

Related CAS

5786-21-0 (unlabelled)

Dates

Last modified: 08-15-2023

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